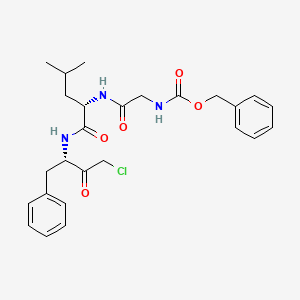

Z-Gly-leu-phe-CH2Cl

Vue d'ensemble

Description

It is widely employed in biochemical and cell biology research as a specific inhibitor of the serine protease cathepsin G. This compound belongs to the chloromethyl ketone class of protease inhibitors, known for their irreversible inhibitory action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-leu-phe-CH2Cl typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using a suitable protecting group such as benzyloxycarbonyl (Z). The protected glycine is then coupled with L-leucine and L-phenylalanine sequentially using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Z-Gly-leu-phe-CH2Cl primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group is highly reactive and can form covalent bonds with nucleophilic residues in the active site of target proteases.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent the degradation of the peptide backbone.

Major Products Formed

The major products formed from the reactions of this compound are covalent adducts with the target proteases. These adducts result in the irreversible inhibition of the protease activity.

Applications De Recherche Scientifique

Biochemical Applications

1. Protease Inhibition:

Z-Gly-Leu-Phe-CH2Cl is primarily recognized for its role as an inhibitor of serine proteases, particularly cathepsin G and neutrophil elastase. These enzymes are critical in various physiological processes, including inflammation and apoptosis. By inhibiting these proteases, this compound allows researchers to study the biochemical pathways they influence, including those related to immune response and tissue remodeling .

2. Mechanistic Studies:

The compound is utilized to investigate the molecular mechanisms of protease action. For instance, it has been shown to affect the activity of cathepsin G, which plays a role in degrading extracellular matrix proteins. This inhibition helps elucidate the enzyme's role in diseases such as cancer and chronic inflammatory conditions .

Cellular Applications

1. Cell Signaling and Apoptosis:

In cell biology research, this compound is employed to explore the effects of protease inhibition on cellular processes like apoptosis and inflammation. The compound's ability to inhibit granzyme B—a serine protease involved in inducing apoptosis—has made it a valuable tool for studying programmed cell death mechanisms .

2. Neutrophil Function:

Research has demonstrated that this compound can modulate neutrophil functions by inhibiting cathepsin G activity, thereby impacting inflammatory responses. This application is particularly relevant in understanding how neutrophils contribute to host defense against pathogens like Pseudomonas aeruginosa .

Medical Applications

1. Therapeutic Development:

this compound has potential applications in developing therapeutic agents targeting protease-related diseases, including cancer and inflammatory disorders. Its specificity for certain proteases makes it a candidate for designing drugs that can selectively inhibit pathological processes without affecting normal physiological functions .

2. Research on Disease Mechanisms:

The compound is also used in preclinical studies to investigate the role of proteases in disease mechanisms. By providing insights into how these enzymes contribute to disease progression, this compound aids in identifying new therapeutic targets .

Comparative Data Table

| Application Area | Specific Use | Target Proteases | Research Implications |

|---|---|---|---|

| Biochemistry | Inhibition studies | Cathepsin G, Neutrophil elastase | Understanding enzyme roles in biochemical pathways |

| Cell Biology | Investigating apoptosis and inflammation | Granzyme B | Elucidating cellular signaling mechanisms |

| Medicine | Development of therapeutic agents | Various serine proteases | Targeting protease-related diseases |

| Disease Mechanisms | Preclinical studies on disease progression | Cathepsin G | Identifying new therapeutic targets |

Case Studies

Case Study 1: Inhibition of Cathepsin G

A study demonstrated that this compound effectively inhibited cathepsin G activity, leading to decreased bactericidal activity against Pseudomonas aeruginosa. This finding highlights the importance of cathepsin G in immune responses and suggests potential therapeutic strategies for enhancing host defense mechanisms by modulating this enzyme's activity .

Case Study 2: Role in Inflammatory Diseases

In research focused on inflammatory diseases, this compound was shown to reduce neutrophil-mediated tissue damage by inhibiting elastase activity. This suggests that targeted inhibition of serine proteases could be a viable strategy for treating conditions characterized by excessive inflammation .

Mécanisme D'action

Z-Gly-leu-phe-CH2Cl exerts its effects by irreversibly inhibiting serine proteases through the formation of a covalent bond with the active site serine residue. This covalent modification prevents the protease from catalyzing its substrate, thereby inhibiting its activity. The molecular targets of this compound include cathepsin G and other serine proteases involved in various physiological and pathological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Z-Glycyl-L-phenylalanine chloromethyl ketone: Similar in structure but lacks the leucine residue.

Z-Glycyl-L-leucyl-L-phenylalanine methyl ketone: Similar but with a methyl ketone group instead of a chloromethyl ketone.

Z-Glycyl-L-leucyl-L-phenylalanine ethyl ketone: Similar but with an ethyl ketone group instead of a chloromethyl ketone.

Uniqueness

Z-Gly-leu-phe-CH2Cl is unique due to its specific inhibition of cathepsin G and its irreversible mode of action. The presence of the chloromethyl ketone group enhances its reactivity and specificity compared to other similar compounds.

Activité Biologique

Z-Gly-leu-phe-CH2Cl, also known as Z-GLF-CMK, is a synthetic peptide derivative that functions primarily as a serine protease inhibitor. Its biological activity is significant in various fields, including biochemistry, cell biology, and medicine, particularly in studies involving apoptosis and inflammation. This article delves into its mechanisms of action, biochemical properties, and applications, supported by data tables and relevant research findings.

Overview of this compound

- Chemical Structure : this compound is categorized under chloromethyl ketones and is known for its irreversible inhibition of specific proteases.

- CAS Number : 41658-44-0

- Solubility : Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

This compound primarily targets Granzyme B , a serine protease involved in the apoptosis pathway. The compound binds to the active site of Granzyme B, leading to its inhibition and consequently reducing apoptotic processes within cells. This mechanism is crucial in understanding how protease inhibition can affect cellular responses to various stimuli.

Biochemical Pathways Affected

The primary biochemical pathways influenced by this compound include:

- Apoptosis Pathway : Inhibition of Granzyme B leads to decreased apoptosis in target cells.

- Inflammatory Responses : The compound also impacts neutrophil activity by inhibiting cathepsin G, which is involved in the degradation of extracellular matrix proteins and modulation of inflammation.

Inhibition Studies

A study demonstrated that this compound effectively abolished elastolytic activity by inhibiting both cathepsin G and elastase in neutrophils. This indicates its potential utility in therapeutic contexts where protease activity needs to be controlled .

Impact on Cellular Functions

This compound has been shown to affect various cell types, particularly neutrophils. The compound inhibits cathepsin G activity, which is essential for extracellular matrix degradation during inflammatory responses. This inhibition can alter the behavior of immune cells in response to pathogens .

Case Studies

-

Neutrophil-Mediated Inflammation :

- In vitro studies revealed that this compound significantly inhibits cathepsin G activity in neutrophils, leading to reduced inflammation markers in cell cultures exposed to inflammatory stimuli.

- Granzyme B Activity :

Data Table: Comparative Inhibition Potency

| Compound | Target Enzyme | Inhibition Potency | Reference |

|---|---|---|---|

| This compound | Cathepsin G | High | |

| Me-O-Suc-Ala-Ala-Pro-Val-CH2Cl | Elastase | High | |

| Alpha-1-proteinase inhibitor | Cathepsin G | Moderate |

Pharmacokinetics

This compound exhibits stability under controlled conditions but may degrade if exposed to high temperatures or moisture. It remains effective in biochemical assays for extended periods when stored properly.

Applications in Research and Medicine

This compound has broad applications:

- Biochemical Research : Used extensively to study the role of serine proteases in various biological processes.

- Cell Biology : Investigates the cellular effects of protease inhibition on apoptosis and inflammation.

- Therapeutics Development : Potential use in creating treatments for diseases where proteases play a critical role, such as cancer and inflammatory disorders.

Propriétés

IUPAC Name |

benzyl N-[2-[[(2S)-1-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32ClN3O5/c1-18(2)13-22(25(33)30-21(23(31)15-27)14-19-9-5-3-6-10-19)29-24(32)16-28-26(34)35-17-20-11-7-4-8-12-20/h3-12,18,21-22H,13-17H2,1-2H3,(H,28,34)(H,29,32)(H,30,33)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGPJZPHCVTNNI-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CCl)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961884 | |

| Record name | 2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxyethylidene)amino]-N-(4-chloro-3-oxo-1-phenylbutan-2-yl)-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41658-44-0 | |

| Record name | N-Benzyloxycarbonylglycyl-leucyl-phenylalanine chloromethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041658440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxyethylidene)amino]-N-(4-chloro-3-oxo-1-phenylbutan-2-yl)-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Z-Gly-Leu-Phe-CH2Cl affect the bactericidal activity of cathepsin G against Pseudomonas aeruginosa?

A1: this compound is a specific inhibitor of cathepsin G enzymatic activity. [1] Research suggests that the bactericidal activity of cathepsin G against P. aeruginosa relies on the availability of the enzyme's active site. [1] this compound inhibits this activity, indicating that the active site of cathepsin G is likely involved in binding to and killing P. aeruginosa. [1]

Q2: Does this compound impact neutrophil-mediated platelet activation?

A2: While this compound is a specific inhibitor of cathepsin G, studies have shown that it may not be specific in complex biological systems like neutrophil-mediated platelet activation. [2] Other antiproteinases like alpha 1-antichymotrypsin, the physiological inhibitor of cathepsin G, demonstrate more specific inhibition in this context. [2]

Q3: How does the structure of this compound relate to its inhibitory activity on cathepsin G?

A3: While the provided research papers highlight the inhibitory effect of this compound on cathepsin G, [1, 2] they don't delve into the specific structure-activity relationship. Further research is needed to understand how modifications to the this compound structure would impact its potency and selectivity for cathepsin G and other proteases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.